6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Catalog No.
S12353708
CAS No.
M.F
C6H6ClF2N3
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Product Name

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

IUPAC Name

6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine

Molecular Formula

C6H6ClF2N3

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)11-4(8)3(7)10-6/h1-2H3

InChI Key

FHZPLZAIIPWDOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)F)F

6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with chlorine and fluorine atoms along with dimethylamine groups. Its molecular formula is C6H6ClF2N3C_6H_6ClF_2N_3, and it has a molecular weight of approximately 193.58 g/mol . The compound's exact mass is reported as 193.022 g/mol, and it has a polar surface area (PSA) of 29.020 Ų .

Typical of compounds containing halogens and amines:

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide or potassium tert-butoxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed, while reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

The synthesis of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented in the available literature, general methods for synthesizing pyrazine derivatives include:

  • Starting Materials: The synthesis may begin with 3,5-difluoropyrazine as a key precursor.
  • Chlorination: Chlorination can be achieved using chlorinating agents like thionyl chloride.
  • Dimethylation: The introduction of dimethylamine groups can be performed through nucleophilic substitution reactions involving dimethylamine as a reagent .

While specific interaction studies for 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine are not widely reported, similar compounds have been studied for their interactions with various biological targets. These interactions often involve binding to enzymes or receptors, altering their activity and leading to diverse biological effects. Further research is necessary to elucidate the specific mechanisms of action for this compound .

Several compounds share structural similarities with 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine55215-64-0C6H6ClF2N3C_6H_6ClF_2N_3Different substitution pattern (chlorine at position 5)
N-(6-Chloro-3-pyridylmethyl)ethylamine120739-77-7C9H10ClN3C_9H_{10}ClN_3Contains a pyridine ring instead of pyrazine
4-Cyanopyridine100-48-1C6H4N2C_6H_4N_2Different functional group (cyano)

Uniqueness

The uniqueness of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine lies in its specific combination of chlorine and fluorine substituents on the pyrazine ring along with dimethylamine groups. This distinct structural configuration imparts unique chemical properties that may influence its reactivity and potential applications compared to similar compounds .

Protic solvents play a pivotal role in facilitating the nucleophilic amination of halogenated pyrazines. Studies on analogous systems demonstrate that water and ethanol enhance reaction rates by stabilizing charged intermediates through hydrogen bonding. For 6-chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine synthesis, ethanol-water mixtures (4:1 v/v) achieve 89% conversion efficiency within 6 hours at 80°C, compared to 67% in pure ethanol. The dual solvent system optimizes solubility of both the chlorinated pyrazine precursor and dimethylamine while minimizing hydrolysis side reactions.

Polar aprotic solvents like dimethylformamide (DMF) exhibit inferior performance, with <30% conversion due to poor nucleophile activation. Table 1 summarizes solvent effects on amination efficiency:

Solvent SystemConversion (%)Side-Product Formation (%)
Ethanol-Water89<1
Pure Ethanol673
DMF2812
Tetrahydrofuran418

Data adapted from pyrrolopyrimidine amination studies.

The aqueous component protonates the pyrazine ring at N-1, increasing electrophilicity at the C-2 position for nucleophilic attack. This aligns with observed rate enhancements when using 0.1–0.5 equivalents of HCl as co-catalyst.

Catalytic Mechanisms in Dimethylamine Substitution Pathways

Hydrochloric acid catalyzes the amination through two synergistic mechanisms: substrate activation and nucleophile liberation. Protonation of the pyrazine ring at N-1 lowers the LUMO energy by 1.8 eV (DFT calculations), facilitating dimethylamine attack at C-2. Concurrently, HCl shifts the dimethylamine equilibrium toward the free base form (pKa 10.7), increasing available nucleophile concentration by 40-fold compared to neutral conditions.

Kinetic studies reveal a second-order dependence on HCl concentration up to 0.3 M, beyond which excess acid promotes side reactions. The catalytic cycle involves:

  • Pyrazine activation: $$ \text{C}5\text{H}2\text{ClF}2\text{N}2 + \text{H}^+ \rightarrow \text{C}5\text{H}3\text{ClF}2\text{N}2^+ $$
  • Nucleophilic attack: $$ \text{C}5\text{H}3\text{ClF}2\text{N}2^+ + (\text{CH}3)2\text{NH} \rightarrow \text{C}5\text{H}2\text{ClF}2\text{N}2\text{N}(\text{CH}3)2 + \text{H}^+ $$

Cocrystallization studies of related systems show that dimethylamine’s methyl groups adopt a pseudo-axial orientation during transition state formation, minimizing steric clash with adjacent fluorine substituents. This spatial arrangement explains the 7:1 preference for C-2 over C-5 substitution observed in regioselectivity assays.

Temperature-Dependent Regioselectivity in Halogen Displacement

Reaction temperature critically influences the positional selectivity of fluorine versus chlorine displacement. At 60°C, the C-3 fluorine undergoes substitution with 78% selectivity, while chlorine at C-6 remains intact. Raising the temperature to 120°C inverts this trend, yielding 63% C-6 chlorination with concurrent C-5 fluorine displacement.

This phenomenon arises from differing activation energies:

  • Fluorine displacement: $$ E_a = 92 \, \text{kJ/mol} $$ (SNAr mechanism)
  • Chlorine displacement: $$ E_a = 105 \, \text{kJ/mol} $$ (radical pathway)

Table 2 quantifies temperature effects on product distribution:

Temperature (°C)C-3 F Substitution (%)C-6 Cl Substitution (%)
6078<5
906527
1204163

Data extrapolated from pyrazinone halogenation studies.

The kinetic behavior of simultaneous chlorine and fluorine substitution reactions in pyrazinamine derivatives exhibits complex patterns that are fundamentally different from single-halogen systems [4]. Research has demonstrated that the presence of multiple halogen substituents creates a synergistic effect on the reaction rates, with the chlorine atom at position 6 and fluorine atoms at positions 3 and 5 influencing each other's reactivity through electronic effects [5].

Temperature-dependent kinetic studies reveal distinct activation energies for chloro and fluoro substitution processes. The chloro substitution exhibits an activation energy of approximately 53.08 kilojoules per mole, while fluoro substitution demonstrates a slightly higher activation energy of 55.96 kilojoules per mole [6]. This difference reflects the varying bond strengths and electronic environments of the carbon-halogen bonds within the pyrazine framework [5].

Kinetic Parameters for Halogen Substitution Reactions

Temperature (Kelvin)Chloro Rate Constant (per second)Fluoro Rate Constant (per second)Time to 50% Conversion (minutes)
2980.00120.0008578
3130.00350.0025198
3280.00890.006878
3430.02100.016533
3580.04500.037015
3730.08900.07508

The simultaneous nature of chloro and fluoro substitution creates competitive pathways that must be carefully controlled to achieve selective transformation [7]. The electron-withdrawing properties of both halogen substituents activate the pyrazine ring toward nucleophilic attack, but the position-specific reactivity varies significantly based on the electronic distribution within the aromatic system [8]. Studies indicate that the chlorine atom at position 6 shows higher reactivity compared to the fluorine atoms due to its larger atomic radius and lower electronegativity, making it a better leaving group in nucleophilic substitution reactions [5].

The mechanism of simultaneous substitution follows a sequential pathway rather than a concerted process [8]. Initial nucleophilic attack typically occurs at the carbon bearing the chlorine substituent, followed by subsequent substitution of fluorine atoms under more forcing conditions [7]. This mechanistic understanding is crucial for developing selective synthetic protocols that can differentiate between the various halogen positions in the molecule [2].

Byproduct Analysis in Multi-Halogenated Pyrazine Systems

The formation of byproducts in multi-halogenated pyrazine systems presents significant challenges in synthetic optimization, particularly when dealing with compounds containing both chlorine and fluorine substituents [9]. Comprehensive analysis of reaction mixtures reveals several distinct classes of byproducts that arise from competing reaction pathways and side reactions [10].

The primary byproduct categories include di-substituted derivatives, elimination products, and rearrangement compounds [9]. Di-substituted products result from over-substitution reactions where nucleophiles attack multiple halogen positions sequentially [10]. These compounds typically increase in proportion as reaction temperature rises, with yields ranging from 5 percent at 25 degrees Celsius to 22 percent at 150 degrees Celsius [9].

Byproduct Distribution in Multi-Halogenated Pyrazine Reactions

Temperature (Celsius)Main Product Yield (%)Di-substituted Byproduct (%)Elimination Byproduct (%)Rearrangement Byproduct (%)Unreacted Material (%)
256552127
507283215
757812433
1008215540
1258018760
15075221080

Elimination reactions become increasingly significant at elevated temperatures, leading to the formation of unsaturated pyrazine derivatives through the loss of hydrogen halide [11]. These elimination products represent a loss of desired functionality and contribute to reduced overall yields of the target compound [9]. The proportion of elimination byproducts increases from 2 percent at 25 degrees Celsius to 10 percent at 150 degrees Celsius, demonstrating the temperature-dependent nature of this competing pathway [10].

Rearrangement products arise from intramolecular processes where halogen substituents migrate to different positions on the pyrazine ring [6]. This phenomenon is particularly pronounced in multi-halogenated systems where electronic effects create thermodynamically favorable alternative substitution patterns [10]. The formation of rearrangement byproducts increases with temperature, reaching 8 percent at 150 degrees Celsius [9].

The analysis of byproduct formation patterns reveals critical information for reaction optimization strategies [12]. Lower reaction temperatures favor higher selectivity toward the desired product but result in incomplete conversion of starting materials [9]. Conversely, higher temperatures promote complete conversion but increase the formation of unwanted byproducts, necessitating careful balance in reaction conditions [10].

Microwave-Assisted Acceleration of Heterocyclic Amination

Microwave-assisted synthesis has emerged as a powerful technique for accelerating heterocyclic amination reactions, particularly in the context of pyrazinamine derivative preparation [3] [13]. The application of microwave irradiation to halogenated pyrazine systems results in dramatic reductions in reaction times while simultaneously improving product yields and selectivity [3].

The mechanism of microwave acceleration in heterocyclic amination involves direct coupling of electromagnetic energy with polar molecules and ions in the reaction mixture [3]. This selective heating creates rapid temperature increases that promote faster reaction rates without the thermal lag associated with conventional heating methods [13]. For pyrazinamine derivatives, microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and improving reaction reproducibility [14].

Comparison of Conventional versus Microwave-Assisted Synthesis

Reaction ParameterConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time (minutes)120-3605-2514.4-24.0
Product Yield (%)45-7562-9015-17% increase
Energy ConsumptionHighLow60-80% reduction
Temperature ControlPoorExcellentSuperior uniformity
ScalabilityLimitedGoodEnhanced throughput

Kinetic studies demonstrate that microwave-assisted amination reactions achieve completion in 5 to 25 minutes compared to 120 to 360 minutes required for conventional heating methods [3] [13]. This represents a time reduction factor ranging from 14.4 to 24.0, depending on the specific reaction conditions and substrate complexity [3]. The acceleration is particularly pronounced for electron-deficient pyrazine systems where the microwave energy effectively promotes nucleophilic attack at the halogenated positions [13].

Yield improvements in microwave-assisted synthesis range from 15 to 17 percent compared to conventional methods [3]. These enhancements result from reduced byproduct formation due to shorter reaction times and more controlled heating profiles [13]. The selective heating mechanism of microwave irradiation minimizes thermal decomposition pathways that typically occur during prolonged conventional heating [14].

The application of microwave technology to heterocyclic amination also provides enhanced selectivity in multi-halogenated systems [3]. The rapid heating and precise temperature control allow for kinetic control of reaction pathways, favoring the formation of desired products over thermodynamically stable but unwanted byproducts [13]. This selectivity improvement is particularly valuable in the synthesis of complex pyrazinamine derivatives where multiple reactive sites exist [14].

The presence of N,N-dimethyl groups in the 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine molecule significantly modulates the electronic properties of the pyrazine ring through both resonance and inductive effects. The dimethylamino functionality serves as a strong electron-donating group, fundamentally altering the electrophilic character of the aromatic system and influencing nucleophilic substitution pathways [1] [2].

Computational studies utilizing density functional theory (DFT) methods reveal that the introduction of the N,N-dimethyl substituent produces a substantial decrease in the HOMO-LUMO energy gap compared to unsubstituted pyrazine derivatives [3] [4]. The HOMO energy increases from -9.42 eV in pyrazine to -6.81 eV in N,N-dimethylpyrazin-2-amine, while the LUMO energy is elevated from -1.25 eV to -0.98 eV, resulting in a reduced energy gap of 5.83 eV compared to 8.17 eV for the parent pyrazine [4]. This electronic modification has profound implications for nucleophilic aromatic substitution reactivity.

The ionization potential decreases significantly from 9.42 eV to 6.81 eV upon dimethylamino substitution, indicating enhanced electron-donating capacity [3]. Concurrently, the chemical hardness parameter diminishes from 4.09 eV to 2.92 eV, reflecting increased molecular softness and enhanced reactivity toward nucleophilic attack [5]. The electrophilicity index decreases from 3.49 to 2.61, demonstrating the deactivating effect of the dimethylamino group toward electrophilic processes while simultaneously activating the molecule toward nucleophilic substitution at alternative positions [6].

Detailed analysis of the molecular electrostatic potential surfaces reveals that the N,N-dimethyl groups create regions of enhanced electron density around the pyrazine ring, particularly at positions ortho and para to the amino substituent [5]. This electron density redistribution significantly influences regioselectivity patterns in subsequent nucleophilic substitution reactions. The Fukui indices for nucleophilic attack show preferential reactivity at the carbon atoms bearing halogen substituents, with the C-5 and C-6 positions exhibiting the highest electrophilic character [2] [7].

The kinetic implications of these electronic effects manifest in altered activation energies for nucleophilic substitution processes. Experimental and computational studies demonstrate that the presence of N,N-dimethyl groups reduces the activation barrier for nucleophilic attack at the halogenated positions by approximately 2-4 kcal/mol compared to unsubstituted pyrazine derivatives [8] [9]. This reduction stems from enhanced stabilization of the Meisenheimer complex intermediate through extended π-conjugation and resonance delocalization.

Temperature-dependent kinetic studies reveal that the Arrhenius activation energy for nucleophilic substitution in N,N-dimethylpyrazin-2-amine derivatives ranges from 18-24 kcal/mol, significantly lower than the 26-32 kcal/mol observed for electron-deficient pyrazine systems [10] [8]. The pre-exponential factor also increases due to more favorable entropy of activation, attributed to enhanced solvation of the transition state in polar media.

Steric Influences in Polyhalogenated Pyrazine Frameworks

The polyhalogenated nature of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine introduces significant steric considerations that profoundly influence the regioselectivity and reaction kinetics of nucleophilic aromatic substitution processes. The spatial arrangement of chlorine and fluorine atoms creates a complex steric environment that dictates nucleophile approach trajectories and transition state geometries [11] [12].

Computational analysis of polyhalogenated pyrazine systems reveals that steric hindrance effects follow predictable patterns based on halogen size and positioning [12]. In tetrachloropyrazine derivatives, nucleophilic attack preferentially occurs at the C-3 position with statistical selectivity due to the uniform steric environment created by four equivalent chlorine substituents [12]. However, the introduction of fluorine atoms, which possess smaller van der Waals radii compared to chlorine, significantly alters these steric considerations.

For 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine, the mixed halogenation pattern creates distinct steric environments at each potential reaction site. The C-3 position, flanked by fluorine atoms at C-5 and the dimethylamino group at C-2, experiences moderate steric hindrance with an activation energy of approximately 20.9 kcal/mol for nucleophilic substitution [9]. This position is favored due to the reduced steric bulk of fluorine compared to chlorine substituents.

The C-5 position presents a more sterically congested environment, with chlorine at C-6 and fluorine at C-3 creating increased steric hindrance. Computational studies indicate an elevated activation energy of 24.2 kcal/mol for nucleophilic attack at this site [8]. The C-6 position experiences the greatest steric hindrance due to the proximity of the bulky dimethylamino group, resulting in the highest activation barrier of 27.8 kcal/mol.

Detailed analysis of transition state geometries reveals that steric effects significantly influence the angle of nucleophile approach. In less hindered systems, nucleophiles can approach the aromatic ring at the optimal Bürgi-Dunitz angle of approximately 107° [13]. However, steric congestion in polyhalogenated systems forces deviation from this ideal geometry, resulting in increased activation energies and altered reaction rates.

The bond length changes during the nucleophilic substitution process are also influenced by steric factors. In sterically hindered environments, the forming C-Nu bond experiences elongation in the transition state, with bond lengths increasing from the typical 2.2-2.4 Å to 2.6-2.8 Å [14]. Simultaneously, the breaking C-X bond shows premature elongation, indicating an early transition state character that minimizes unfavorable steric interactions.

Experimental kinetic isotope effects provide additional evidence for steric influences on reaction mechanisms. Primary kinetic isotope effects (kH/kD) for hydrogen abstraction from nucleophiles show values of 1.2-1.8 in sterically unhindered systems, increasing to 2.1-2.6 in congested environments due to altered transition state geometries [15]. These observations confirm that steric hindrance significantly impacts the detailed mechanism of nucleophilic aromatic substitution.

The solvent accessible surface area calculations demonstrate that steric hindrance reduces the available surface area for nucleophile-substrate interactions by 15-25% in polyhalogenated systems compared to monohalogenated analogs [14]. This reduction necessitates higher thermal energy to achieve productive collisions, contributing to increased activation barriers and reduced reaction rates.

Solvent Polarity Effects on Transition State Stabilization

The influence of solvent polarity on nucleophilic aromatic substitution reactions of 6-Chloro-3,5-difluoro-N,N-dimethylpyrazin-2-amine represents a critical mechanistic consideration that governs both reaction rates and selectivity patterns. The addition-elimination mechanism characteristic of nucleophilic aromatic substitution involves the formation of a negatively charged Meisenheimer complex intermediate, which requires significant stabilization through solvation effects [16] [8].

Comprehensive solvent studies demonstrate that polar aprotic solvents provide optimal conditions for nucleophilic aromatic substitution reactions [17] [18] [19]. Dimethyl sulfoxide (DMSO) emerges as the most effective medium, exhibiting a dielectric constant of 46.7 and providing transition state stabilization of -7.3 kcal/mol compared to methanol as the reference solvent [8]. This substantial stabilization results in relative reaction rates that are 12.4 times faster than in methanol, demonstrating the profound impact of solvent polarity on reaction kinetics.

N,N-Dimethylformamide (DMF) exhibits similarly favorable properties with a dielectric constant of 36.7 and transition state stabilization of -6.1 kcal/mol, yielding reaction rates 8.7 times faster than in methanol [18] [19]. Acetonitrile provides intermediate stabilization with -4.2 kcal/mol stabilization energy and 5.3-fold rate enhancement. These polar aprotic solvents facilitate nucleophilic substitution by effectively solvating the developing negative charge in the Meisenheimer complex without interfering with nucleophile reactivity through hydrogen bonding.

The mechanism of solvent stabilization involves electrostatic interactions between the polar solvent molecules and the charge-separated transition state [17] [20]. Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that polar aprotic solvents orient their dipole moments to stabilize the negative charge accumulation on the aromatic ring during nucleophile addition [8]. This stabilization is particularly pronounced for the pyrazine system due to the inherent electron-deficient nature of the diazine ring.

Protic solvents demonstrate markedly different behavior due to their ability to form hydrogen bonds with nucleophiles, thereby reducing nucleophile reactivity [17] [20]. Water, despite its high dielectric constant of 78.4, provides only 3.2-fold rate enhancement compared to methanol, with transition state stabilization of -4.8 kcal/mol. This reduced effectiveness stems from nucleophile deactivation through hydrogen bonding, which partially offsets the beneficial electrostatic stabilization of the transition state.

Alcoholic solvents exhibit intermediate behavior between water and aprotic media. Ethanol shows slight rate retardation compared to methanol (0.8-fold rate), with transition state stabilization of only -1.9 kcal/mol. The extended alkyl chain in ethanol reduces its hydrogen bonding capacity while maintaining significant protic character, resulting in suboptimal solvation properties for nucleophilic aromatic substitution.

Non-polar solvents prove highly ineffective for nucleophilic aromatic substitution reactions. Dichloromethane (dielectric constant 8.9) provides minimal transition state stabilization (-0.8 kcal/mol) and exhibits relative reaction rates of only 0.3 compared to methanol [10] [21]. Toluene (dielectric constant 2.4) shows even more pronounced rate retardation (0.1-fold) with negligible stabilization (-0.2 kcal/mol), often leading to alternative reaction pathways such as benzyne mechanisms.

The continuum solvation model provides quantitative frameworks for predicting solvent effects on nucleophilic aromatic substitution. Density functional theory calculations incorporating polarizable continuum model (PCM) methods accurately reproduce experimental solvent effects, with correlation coefficients exceeding 0.95 between calculated and experimental activation energies [22] [23]. These computational approaches utilize cavity surface area, dielectric constant, and refractive index parameters to model solvation energies.

Temperature-dependent solvent studies reveal that polar aprotic solvents maintain their rate-enhancing effects across a broad temperature range (25-80°C), with activation energies remaining relatively constant at 18-22 kcal/mol [8]. However, protic solvents show increased temperature sensitivity, with activation energies decreasing more rapidly with temperature due to reduced hydrogen bonding at elevated temperatures.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

193.0218312 g/mol

Monoisotopic Mass

193.0218312 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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